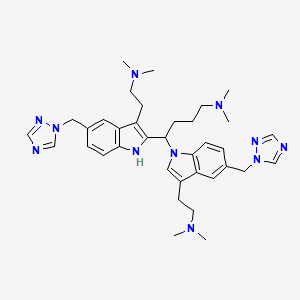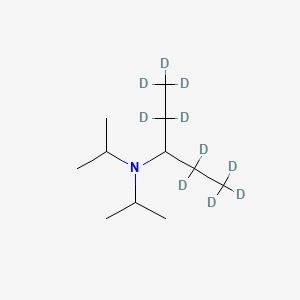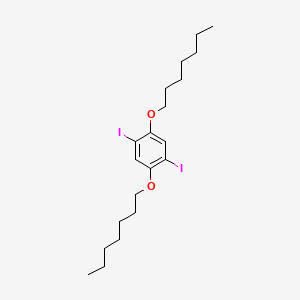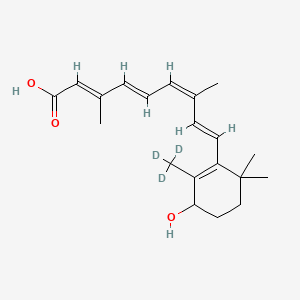
4-Hydroxy-9-cis-Retinoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-9-cis-Retinoic Acid-d3 is a deuterated form of 4-Hydroxy-9-cis-Retinoic Acid, a metabolite of 9-cis-Retinoic Acid. This compound is part of the retinoid family, which are derivatives of vitamin A and play crucial roles in various biological processes, including vision, growth, and cellular differentiation . The deuterated form is often used in scientific research to study metabolic pathways and mechanisms of action due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-9-cis-Retinoic Acid-d3 typically involves the isomerization of all-trans-retinoic acid to 9-cis-retinoic acid, followed by hydroxylation at the 4-position. The deuterium atoms are introduced through specific deuterated reagents during the synthesis .
Industrial Production Methods: Industrial production of retinoids, including this compound, often employs microbial metabolic engineering. For instance, engineered Escherichia coli can be used to produce retinoids by expressing exogenous enzymes and utilizing a two-phase culture system to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-9-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more polar metabolites such as 4-oxo-retinoic acids.
Reduction: Formation of retinol derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve nucleophilic reagents under acidic or basic environments.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of retinoic acids, such as 4-oxo-retinoic acid and retinol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-9-cis-Retinoic Acid-d3 has a wide range of applications in scientific research:
Wirkmechanismus
4-Hydroxy-9-cis-Retinoic Acid-d3 exerts its effects by binding to and activating retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors that regulate gene expression involved in cellular differentiation and proliferation . The activation of these receptors leads to the modulation of various signaling pathways, influencing processes such as cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
9-cis-Retinoic Acid: A naturally occurring isomer of retinoic acid with similar biological activity.
All-trans-Retinoic Acid: Another isomer with distinct receptor binding properties and therapeutic applications.
4-Oxo-Retinoic Acid: An oxidized derivative with different metabolic and signaling characteristics.
Uniqueness: 4-Hydroxy-9-cis-Retinoic Acid-d3 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Eigenschaften
CAS-Nummer |
1346606-78-7 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
319.459 |
IUPAC-Name |
(2E,4E,6Z,8E)-9-[3-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
InChI-Schlüssel |
KGUMXGDKXYTTEY-YVCXFFPKSA-N |
SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
![1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5alpha,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)
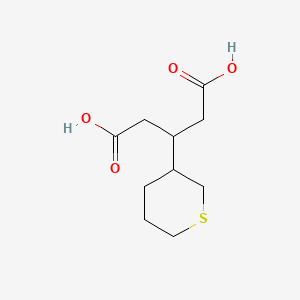
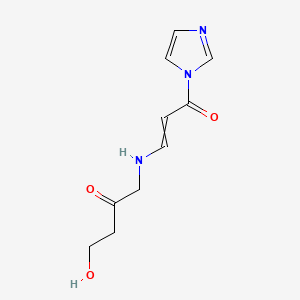
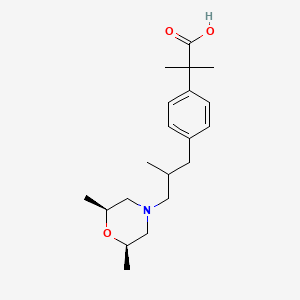
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
![sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide](/img/structure/B584457.png)
